Drosomycin-2
Description
Properties
bioactivity |
Fungi, Parasites, |
|---|---|
sequence |
DCLSGKYKGPCAVWDNEMCRRICKEEGHISGHCSPSLKCWCEGC |
Origin of Product |
United States |
Genetic and Molecular Architecture of Drosomycin 2
Genomic Location and Organization within the Drosomycin (B1143007) Gene Cluster
The gene encoding Drosomycin-2 is situated within a multigene family on the left arm of chromosome 3 (3L) in Drosophila melanogaster. researchgate.netfrontiersin.orgnih.govcam.ac.uk This family, collectively known as the Drosomycin gene cluster, comprises seven related genes: Drosomycin (Drs), Drosomycin-1 (Dro1), this compound (Dro2), Drosomycin-3 (Dro3), Drosomycin-4 (Dro4), Drosomycin-5 (Dro5), and Drosomycin-6 (Dro6). nih.gov These genes are organized into three distinct clusters within a 56-kb region of the chromosome. researchgate.netfrontiersin.orgcam.ac.ukresearchgate.net The clustering of these genes suggests their origin from gene duplication events. nih.govnih.gov
The organization of the Drosomycin gene cluster is not random. Drosomycin-1 and Drosomycin-6 are located more than 10 kb away from the other transcribed drosomycin genes and are transcribed in the opposite direction. researchgate.netresearchgate.net This separation and orientation suggest they may have arisen through a retroposition-mediated duplication mechanism, which could explain their lack of expression under normal conditions. researchgate.net In contrast, this compound, along with Drs, Dro3, Dro4, and Dro5, are part of a more tightly grouped set of transcribed genes. nih.govresearchgate.net
Table 1: Genomic Location and Organization of the Drosomycin Gene Cluster
| Gene | Chromosomal Location | Cluster | Transcriptional Status |
|---|---|---|---|
| Drosomycin (Drs) | 3L | 1 | Transcribed |
| Drosomycin-1 (Dro1) | 3L | Separate | Not transcribed |
| This compound (Dro2) | 3L | 2 | Transcribed |
| Drosomycin-3 (Dro3) | 3L | 2 | Transcribed |
| Drosomycin-4 (Dro4) | 3L | 3 | Transcribed |
| Drosomycin-5 (Dro5) | 3L | 3 | Transcribed |
| Drosomycin-6 (Dro6) | 3L | Separate | Not transcribed |
Gene Structure and Transcriptional Elements of the this compound Locus
The gene structure of this compound shares similarities with other transcribed members of the Drosomycin family. A key feature is the presence of at least one core promoter sequence located within 150 bp upstream of the open reading frame (ORF). nih.gov This promoter region is crucial for the initiation of transcription.
Further analysis using 5' rapid amplification of cDNA ends (5' RACE) has identified two distinct transcription start sites for this compound, a feature it shares with the main Drosomycin gene. nih.govnih.gov This suggests a potentially complex regulation of its expression. In contrast, Drosomycin-3, Drosomycin-4, and Drosomycin-5 each have only one identified transcription start site. nih.govnih.gov
The regulation of this compound expression is also influenced by specific transcriptional elements. Notably, NF-κB binding sites have been identified in the promoter regions of this compound, as well as Drosomycin, Drosomycin-3, and Drosomycin-5. nih.govnih.gov The presence of these sites indicates that the Toll signaling pathway, which utilizes NF-κB-like transcription factors, plays a significant role in the inducible expression of these antifungal peptides. nih.govsdbonline.orgepfl.ch While this compound exhibits constitutive expression, it can also be upregulated in response to injury. nih.govnih.gov
Sequence Conservation and Divergence of this compound within the Peptide Family
The Drosomycin peptide family is characterized by a high degree of sequence homology, particularly in the regions crucial for their structure and function. nih.gov All members, including this compound, are predicted to have a mature peptide of approximately 44 amino acids. nih.govwikipedia.org A defining feature is the presence of eight conserved cysteine residues that form four intramolecular disulfide bridges. nih.govcam.ac.uksdbonline.orgresearchgate.net These bridges are essential for stabilizing the characteristic cysteine-stabilized αβ motif, which consists of an α-helix and a three-stranded β-sheet. nih.govwikipedia.org
Phylogenetic analysis indicates that after an initial gene duplication event, the drosomycin genes have diverged independently. cam.ac.uk This means that each drosomycin gene is more similar to its ortholog in a different Drosophila species than to the other members of the gene family within the same species. cam.ac.uk This pattern of evolution suggests that while the core structure is maintained, subtle sequence changes have allowed for the functional diversification of the Drosomycin peptide family.
Biosynthesis, Expression, and Regulatory Networks of Drosomycin 2
Cellular and Tissue-Specific Expression Patterns
The expression of Drosomycin-2 is spatially and temporally controlled, occurring at basal levels during specific developmental phases and induced in various tissues as part of both systemic and local immune responses.
Research indicates that this compound exhibits a developmental stage-specific expression pattern. researchgate.netnih.gov It is expressed during the larval and adult stages. researchgate.netnih.govnih.gov Notably, its expression, along with that of Drosomycin (B1143007) (drs) and Drosomycin-like 5 (drsl5), increases dramatically at the onset of pupariation, a key phase of metamorphosis. sdbonline.orgnih.govbiorxiv.org This upregulation appears to be independent of the presence of bacteria, suggesting an anticipatory defense mechanism during this vulnerable developmental stage. biorxiv.org In contrast, this compound expression is not detected in the egg stage. nih.gov
| Developmental Stage | This compound Expression Status | Reference |
|---|---|---|
| Egg | Not Detected | nih.gov |
| Larva | Expressed | researchgate.netnih.govnih.gov |
| Pupa | Expressed (Strongly at pupariation) | researchgate.netsdbonline.orgnih.govbiorxiv.org |
| Adult | Expressed | researchgate.netnih.govnih.gov |
The fat body, which is functionally analogous to the mammalian liver, is a primary site for the systemic synthesis of antimicrobial peptides upon infection. nih.govsdbonline.org While the canonical Drosomycin is strongly expressed in the fat body as part of the systemic immune response, the regulation of this compound shows tissue-specific nuances. nih.govsdbonline.orgembopress.org During metamorphosis, the increased expression of this compound is notably activated in the gut, representing a local immune response. sdbonline.orgnih.govbiorxiv.org This is distinct from Drosomycin, whose pupal expression is concentrated in the fat body. nih.govbiorxiv.org
In addition to the fat body, a variety of epithelial tissues that form a barrier with the external environment can express drosomycins, highlighting their role in local immunity. nih.govsdbonline.orgembopress.org These tissues are critical first lines of defense against pathogens.
Drosomycin family members are expressed in a wide array of organ systems, providing localized protection. Using reporter gene studies for Drosomycin, expression has been observed in:
Respiratory Tract : The tracheal system, including the spiracles, shows localized expression, particularly in response to airborne microbial agents. embopress.orgresearchgate.net
Digestive Tract : The gut is a key site of local AMP expression. sdbonline.orgnih.govbiorxiv.org Specifically, this compound expression is activated in the midgut during pupariation under the control of the steroid hormone ecdysone (B1671078). nih.govbiorxiv.org
Reproductive Tracts : Epithelial tissues of the reproductive tract can express drosomycins, suggesting a role in protecting against sexually transmitted or ascending infections. nih.govembopress.org
Salivary Glands : Drosomycin expression has been noted in the salivary glands of early pupae. researchgate.net
Neural Tissues : While the Toll pathway effector gene drs (Drosomycin) showed no significant upregulation in the brains of Zika-infected Drosophila, the broader expression patterns of this compound in neural tissues are less characterized. aai.org
| Organ System / Tissue | Drosomycin Family Expression | Specific Details | Reference |
|---|---|---|---|
| Fat Body | Yes (Systemic) | Primary site for systemic Drosomycin synthesis. | nih.govsdbonline.orgembopress.org |
| Digestive Tract (Gut) | Yes (Local) | This compound expression is activated in the gut at pupariation. | sdbonline.orgnih.govbiorxiv.org |
| Respiratory Tract (Trachea) | Yes (Local) | Localized response to infection, often asymmetrical. | embopress.orgresearchgate.net |
| Reproductive Tracts | Yes (Local) | Expression in epithelial barriers. | nih.govembopress.org |
| Salivary Glands | Yes (Local) | Observed in early pupae. | researchgate.net |
Expression in the Fat Body and Specialized Epithelial Tissues
Inducible Expression Pathways and Upstream Signaling Mechanisms
The expression of this compound and other drosomycins is controlled by distinct signaling pathways, primarily the Toll and Immune deficiency (Imd) pathways, which are activated by different pathogen-associated molecular patterns.
The Toll pathway is the principal regulator of the systemic antifungal response in Drosophila. pnas.orgpnas.org It is activated mainly by fungi and Gram-positive bacteria. nih.govpnas.org This activation leads to a signaling cascade involving the proteins Spätzle, Tube, and Pelle, ultimately resulting in the nuclear translocation of the NF-κB transcription factors Dif and Dorsal. pnas.orgsdbonline.orgsdbonline.org These transcription factors then bind to the promoter regions of target genes, such as Drosomycin, to initiate their transcription in the fat body. pnas.orgsdbonline.orgsdbonline.org
While Drosomycin is a canonical target of the Toll pathway for systemic immunity, the local expression of drosomycins in epithelial tissues can be Toll-independent. nih.govembopress.orgresearchgate.net Studies have shown that while the systemic response in the fat body is abolished in Toll pathway mutants, localized expression in tissues like the trachea and salivary glands persists. researchgate.net
The Immune deficiency (Imd) pathway is primarily responsible for the response against Gram-negative bacteria. pnas.orgpnas.orgwikigenes.org However, it also plays a crucial role in regulating the localized expression of certain antimicrobial peptides. nih.govpnas.org
Notably, the induction of Drosomycin in the respiratory tract epithelium is controlled by the Imd pathway, in contrast to its Toll-dependent systemic regulation. researchgate.netnih.govpnas.org Overexpression of the Imd pathway component PGRP-LE leads to the activation of a Drosomycin reporter gene in the larval trachea and salivary glands, confirming that the Imd pathway mediates Drosomycin expression in these epithelial tissues. pnas.org In homozygous imd mutants, the inducibility of the antifungal peptide drosomycin is maintained, indicating that the Toll pathway can compensate or is the primary driver for systemic expression, whereas the Imd pathway has a more specialized, local role. pnas.orgnih.gov There is evidence that both pathways contribute to the regulation of drosomycin genes, with the specific contribution depending on the type of infection. nih.gov
Transcriptional Activation in Response to Fungal and Gram-Positive Bacterial Challenges
The transcriptional response of the drosomycin gene family to microbial challenges reveals a high degree of specialization among its members. Research indicates that the primary gene activated systemically in Drosophila melanogaster following infection with fungi or Gram-positive bacteria is Drosomycin (Drs), not this compound (Dro2). nih.gov Studies using real-time RT-PCR have shown that while Drs is strongly upregulated upon microbial challenge, the expression of other family members, including this compound, does not show a similar significant increase. nih.gov
Despite this, the genomic architecture of this compound suggests a potential for immune-inducible expression. Analysis of the promoter region of the this compound gene has identified the presence of NF-κB binding sites. nih.govnih.gov These sites are crucial cis-regulatory elements recognized by transcription factors of the Toll pathway, such as the Dorsal-related immunity factor (Dif), which is the primary mediator of the response to fungal and Gram-positive bacterial infections. nih.govkarger.com The presence of these sites implies that this compound could, in principle, be activated by the Toll pathway under specific physiological or pathogenic conditions that are not yet fully understood. Further complicating the picture, studies on the chromatin remodeler CHD1 have shown that its absence in the Drosophila gut leads to decreased mRNA levels of this compound, while other antimicrobial peptide genes are overactivated, indicating a complex, tissue-specific regulatory environment. semanticscholar.org
Induction Dynamics Following Septic Injury and Localized Infections
In contrast to its limited role in systemic microbial challenges, this compound expression is significantly induced by physical injury and during specific developmental stages. Studies have demonstrated that microbe-free, sterile wounding of adult flies leads to a notable upregulation of this compound, Drosomycin-3, and Drosomycin-5 transcripts. nih.govnih.gov This highlights a distinct regulatory pathway that responds to tissue damage, separate from the pathogen-recognition pathways.
Furthermore, this compound exhibits specific induction dynamics in localized tissues during development. A dramatic increase in the expression of drosomycin-like 2 (drsl2, an alternative name for this compound) occurs at the onset of pupariation. plos.orgnih.gov This expression is not systemic but is specifically localized to the gut. plos.orgnih.gov This induction during metamorphosis, a period of extensive tissue remodeling and potential internal stress, is independent of the presence of bacteria, as it occurs in germ-free individuals. researchgate.net This suggests an anticipatory defense mechanism controlled by developmental cues rather than external pathogenic triggers. This localized expression in an epithelial tissue that forms a barrier with the external environment is consistent with a role in local immune responses. plos.org
Table 1: Expression Dynamics of this compound (Dro2/drsl2)
| Condition | Expression Change | Location | Inducing Pathway | Citation(s) |
|---|---|---|---|---|
| Fungal/Gram-Positive Bacterial Infection | No significant upregulation | Systemic | - | nih.gov |
| Sterile Septic Injury | Significantly upregulated | Systemic | Injury-response pathway | nih.govnih.gov |
| Pupariation (Metamorphosis) | Dramatically increased | Gut | Ecdysone Signaling | plos.orgnih.gov |
Post-Transcriptional and Epigenetic Regulatory Modalities
While direct evidence for the post-transcriptional regulation of this compound is limited, extensive research on the closely related Drosomycin gene has unveiled sophisticated regulatory mechanisms involving microRNAs and long non-coding RNAs. These findings provide a framework for potential, though currently unconfirmed, regulation of other drosomycin family members.
MicroRNA-Mediated Regulation (e.g., miR-310 Family, miR-958)
The expression of the primary antifungal peptide Drosomycin is tightly controlled by several microRNAs (miRNAs) to prevent excessive or insufficient immune responses. Following a Gram-positive bacterial challenge, members of the miR-310 family (miR-310, miR-311, miR-312, and miR-313) have been shown to negatively regulate the immune response by directly targeting the Drosomycin transcript for degradation or translational repression. sdbonline.orgfrontiersin.org
Another key regulator is miR-958 , which acts further upstream in the Toll signaling pathway. Overexpression of miR-958 significantly reduces Drosomycin expression by directly targeting the transcripts of both the Toll receptor and the transcription factor Dif. sdbonline.orgphysiology.orgnih.gov This dual-targeting provides a robust mechanism to dampen the antifungal response. While these miRNAs are confirmed regulators of Drosomycin, specific studies demonstrating their direct interaction with the this compound transcript have not been reported.
Long Non-Coding RNA (lncRNA) Involvement in Expression Control
Long non-coding RNAs (lncRNAs) have emerged as significant regulators of the Drosophila immune response, particularly influencing the Toll pathway and Drosomycin expression. lncRNA-CR33942 is upregulated upon Micrococcus luteus infection and acts as a positive regulator. aai.orgresearchgate.net It physically interacts with the transcription factors Dif and Dorsal in the nucleus, enhancing their binding to the promoter regions of target genes like Drosomycin and thereby promoting their transcription. aai.org In contrast, lncRNA-CR11538 functions as a suppressor by decoying Dif/Dorsal away from the promoters of Drosomycin and Metchnikowin to restore immune homeostasis. sdbonline.org Additionally, lincRNA-IBIN is strongly induced by infection and its overexpression leads to elevated levels of Drosomycin, indicating it also plays a positive regulatory role. nih.gov As with miRNA regulation, the direct involvement of these specific lncRNAs in the control of this compound expression remains an area for future investigation.
Table 2: Post-Transcriptional Regulators of the Drosomycin Gene
| Regulator Type | Regulator Name | Mode of Action | Effect on Drosomycin Expression | Citation(s) |
|---|---|---|---|---|
| MicroRNA | miR-310 Family | Targets Drosomycin transcript | Negative | sdbonline.orgfrontiersin.org |
| MicroRNA | miR-958 | Targets Toll and Dif transcripts | Negative | sdbonline.orgphysiology.orgnih.gov |
| lncRNA | lncRNA-CR33942 | Enhances Dif/Dorsal binding to promoter | Positive | aai.orgresearchgate.net |
| lncRNA | lncRNA-CR11538 | Decoys Dif/Dorsal from promoter | Negative | sdbonline.org |
| lncRNA | lincRNA-IBIN | Upregulates Toll pathway targets | Positive | nih.gov |
Hormonal and Environmental Modulators of this compound Expression
Ecdysone Signaling Pathway Interactions
The expression of this compound is directly linked to the hormonal signaling that governs Drosophila development. The steroid hormone 20-hydroxyecdysone (B1671079) (ecdysone) is a primary trigger for metamorphosis, and it also plays a crucial role in regulating innate immunity processes. At the onset of pupariation, there is a dramatic, bacteria-independent increase in the expression of drosomycin-like 2 (drsl2). plos.orgnih.gov
This induction is not systemic but is a localized response within the gut, and it is directly dependent on the ecdysone signaling pathway. plos.orgresearchgate.net Experiments using a dominant-negative form of the ecdysone receptor specifically in the gut abolish this localized upregulation of drsl2. researchgate.net This indicates that ecdysone signaling is required for the activation of this compound expression in this tissue during metamorphosis. This co-option of an immune effector by a developmental hormonal system is thought to be an anticipatory mechanism to control microbial populations during the vulnerable pupal stage. plos.orgnih.gov This regulation is distinct from the ecdysone-mediated control of the primary Drosomycin gene, which occurs systemically in the fat body. plos.org
Acetylcholine (B1216132) Signaling Influence on Gene Activation
Recent studies have revealed that acetylcholine (ACh), a major neurotransmitter in insects, plays a significant modulatory role in the innate immune response of Drosophila melanogaster, including the activation of the drosomycin gene. researchgate.netnih.gov This signaling occurs through both neural and non-neural pathways, highlighting a complex neuro-immune crosstalk. researchgate.net
Research demonstrates that the activation of the drosomycin gene (drs) is reduced following infection with a Gram-positive bacterium when ACh synthesis or its vesicular transport in neurons is knocked down. researchgate.netnih.gov This indicates that neuronal ACh signaling is necessary for a full humoral immune response. researchgate.net
The influence of acetylcholine is mediated through specific receptors. The Drosophila α7 nicotinic acetylcholine receptor (Dα7) has been identified as a key component in this regulatory pathway. researchgate.netnih.gov Experiments using mutants for the Dα7 receptor gene, as well as flies expressing a dominant-negative form of the receptor subunit (Dα7DN) in the nervous system, showed a similar reduction in drs transcription upon infection. nih.gov
Interestingly, the role of acetylcholine signaling is not confined to the nervous system. researchgate.net The expression of the dominant-negative Dα7 receptor in non-neuronal tissues also resulted in a compromised immune response. researchgate.netnih.gov When specifically expressed in hemocytes (insect immune cells), the Dα7DN form elicited a comparable reduction in drs activation. nih.gov This suggests that full activation of the drosomycin gene requires Dα7 expression in hemocytes. nih.gov Furthermore, knocking down ACh synthesis in non-neuronal cells also negatively impacts drs expression, confirming the existence of non-neural cholinergic signals that modulate insect immune defenses. researchgate.netnih.gov
Table 1: Influence of Acetylcholine Signaling on drosomycin Gene Expression
| Experimental Condition | Targeted System/Component | Observed Effect on drosomycin Gene Activation | Reference |
|---|---|---|---|
| Knockdown of ACh Synthesis | Neurons | Reduced | researchgate.netnih.gov |
| Knockdown of ACh Vesicular Transport | Neurons | Reduced | researchgate.net |
| Mutation of Dα7 Receptor Gene | Whole Organism | Reduced | nih.gov |
| Expression of Dominant-Negative Dα7 | Non-neuronal Tissues (Hemocytes) | Reduced | nih.gov |
| Knockdown of ACh Synthesis | Non-neuronal Cells | Reduced | nih.gov |
Diapause-Associated Upregulation Independent of Infection
The expression of drosomycin family genes is not solely dependent on infection but is also linked to physiological states such as reproductive diapause. plos.orgnih.gov In Drosophila melanogaster, females can enter a state of dormancy characterized by arrested development and lowered metabolism to survive unfavorable environmental conditions. plos.orgnih.gov During this state, key genes related to innate immunity are upregulated even in the absence of an immune challenge. plos.org
Studies have comprehensively characterized reproductive diapause in D. melanogaster and found that two key antimicrobial peptide genes, drosomycin and cecropin (B1577577) A1, are upregulated by diapause independently of infection. plos.orgnih.gov This upregulation is a component of the increased stress resistance observed in diapausing flies. plos.org Similar findings in Drosophila triauraria showed that genes from the drosomycin family were upregulated in diapausing adults. nih.gov
The regulatory pathway governing this specific type of upregulation has been identified. The diapause-associated increase in drosomycin transcription is dependent on the Toll signaling pathway. researchgate.net This was demonstrated in experiments where the upregulation of drosomycin was blocked in mutants for the Toll ligand Spätzle (spz). researchgate.net Conversely, the upregulation remained significant in mutants of the Imd pathway's transcription factor, Relish, indicating that the Imd pathway is not central to this particular response. researchgate.net This demonstrates that the Toll pathway can be activated by endogenous signals during diapause, providing a proactive immune-ready state without the presence of pathogens. researchgate.net
Table 2: Regulation of drosomycin Gene Expression During Diapause
| Fly Genotype | Condition | drosomycin Gene Expression Level | Reference |
|---|---|---|---|
| Wild-Type | Non-Diapause | Baseline | plos.orgresearchgate.net |
| Wild-Type | Diapause (uninfected) | Upregulated | plos.orgnih.govresearchgate.net |
| spz Mutant (Toll Pathway) | Diapause (uninfected) | Blocked (not upregulated) | researchgate.net |
| Relish Mutant (Imd Pathway) | Diapause (uninfected) | Upregulated | researchgate.net |
Biological Activities and Functional Roles of Drosomycin 2 in Drosophila Host Defense
Antifungal Spectrum and Potency of Recombinant Drosomycin-2
Recombinant this compound has been shown to possess antifungal activity, although its potency varies against different fungal species. nih.govresearchgate.net Like drosomycin (B1143007), it is generally inactive against bacteria. researchgate.netresearchgate.net
Activity against Filamentous Fungi (e.g., Neurospora crassa, Geotrichum candidum)
This compound is effective against the filamentous fungus Neurospora crassa, with a lethal concentration (CL) and a 50% inhibitory concentration (IC50) of less than 1 μM. researchgate.net Its mode of action against N. crassa and Geotrichum candidum appears to involve causing morphological distortions and partial lysis of the fungal hyphae. researchgate.netresearchgate.netresearchgate.net However, its potency against G. candidum is lower than that of the prototype drosomycin. researchgate.netresearchgate.net Specifically, drosomycin is threefold more effective against G. candidum than this compound. researchgate.net
Efficacy against Yeast Species (e.g., Saccharomyces cerevisiae)
Interestingly, while less potent against certain filamentous fungi, this compound is twofold more effective than drosomycin in inhibiting the growth of the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net Treatment with this compound leads to a noticeable reduction in the number of S. cerevisiae cells. researchgate.netresearchgate.net The differential activity of this compound and drosomycin against various fungal species suggests a functional divergence that may be important for defending against a diverse array of microbial pathogens. researchgate.netresearchgate.net
Table 1: Antifungal Activity of this compound Compared to Drosomycin
| Fungal Species | This compound Activity | Drosomycin Activity | Reference |
|---|---|---|---|
| Neurospora crassa | High (IC50 < 1 µM) | High (IC50 = 0.42 µM) | researchgate.netioz.ac.cn |
| Geotrichum candidum | Less potent | More potent (3x) | researchgate.netresearchgate.net |
| Saccharomyces cerevisiae | More potent (2x) | Less potent | researchgate.netresearchgate.net |
Antiparasitic Activity against Protozoan Pathogens (e.g., Plasmodium berghei Ookinete Development)
In addition to its antifungal properties, this compound has been identified as an antiparasitic peptide. nih.gov Research has demonstrated that it can inhibit the ookinete development of the malaria-causing parasite Plasmodium berghei. nih.govresearchgate.net However, its potency in this regard is lower than that of drosomycin. researchgate.netnih.gov While drosomycin significantly inhibits P. berghei ookinete development in a concentration-dependent manner, this compound shows lower efficacy at the same concentrations. researchgate.net This discovery was the first to report the antiparasitic nature of drosomycins. nih.gov
Specificity Profile in Antimicrobial Responses Relative to Other Host Defense Peptides
The immune response of Drosophila involves the induction of a variety of antimicrobial peptides with distinct target specificities. pnas.orgpnas.org Drosomycin is primarily induced by fungal infections through the Toll signaling pathway. pnas.orgpnas.org In contrast, antibacterial peptides like Diptericin are strongly induced by Gram-negative bacteria via the Imd pathway. pnas.orgelifesciences.org
This compound, like drosomycin, is part of the antifungal arm of the Drosophila immune response. scienceopen.com The differential expression and activity of various AMPs, including this compound, allow for a tailored defense against different classes of pathogens. pnas.org For instance, a fungal challenge leads to a strong and persistent expression of drosomycin, while the genes for antibacterial peptides remain largely uninduced. pnas.org This specificity ensures an efficient and appropriate response to the invading microorganism.
Contributions to Integrated Systemic and Local Immune Responses
The Drosophila immune system operates on two levels: a systemic response and a local response. The systemic response involves the fat body (analogous to the mammalian liver) synthesizing and secreting AMPs into the hemolymph upon septic injury. nih.govembopress.orgnih.gov Drosomycin is a key component of this systemic antifungal response. nih.govembopress.org
In addition to the systemic response, a local immune response occurs in epithelial tissues that are in direct contact with the external environment, such as the respiratory, digestive, and reproductive tracts. nih.govembopress.orgnih.gov Studies using a drosomycin-GFP reporter gene have shown that drosomycin can be expressed in these barrier tissues, suggesting a role in localized defense against infection. nih.govembopress.org This local expression is independent of the Toll pathway, which governs the systemic response. nih.gov At pupariation, the expression of drosomycin, drosomycin-like 2, and drosomycin-like 5 increases significantly, with ecdysone (B1671078) signaling in the fat body controlling the systemic expression of drosomycin and also regulating local responses in the gut. researchgate.net
Interactions and Synergies with Co-Expressed Host Defense Peptides
The effectiveness of the Drosophila immune response often relies on the combined action of multiple AMPs. elifesciences.orgresearchgate.net Studies using knockout flies have begun to unravel the specific contributions and interactions of different peptides.
Flies lacking both Metchnikowin and Drosomycin (Group C peptides) show increased susceptibility to infection by the yeast Candida albicans, similar to flies lacking a broader range of AMPs. biorxiv.orgnih.gov Further investigation revealed that both Metchnikowin and Drosomycin individually contribute to resisting C. albicans infection, and their effects appear to be additive. nih.gov This indicates that while this compound's direct synergistic interactions have not been as extensively studied, the family of drosomycin peptides plays a crucial, cooperative role with other AMPs in antifungal defense.
In some contexts, combinations of AMPs can have protective effects. For example, the co-occurring loss of Group A (Defensin) and Group C (Metchnikowin and Drosomycin) peptides resulted in a net protective effect against C. albicans infection under certain experimental conditions. nih.gov Additionally, flies expressing Drosocin in combination with Drosomycin showed increased resistance against the Gram-positive bacterium Micrococcus luteus, suggesting a potential cooperative effect between these peptides against certain bacteria. pnas.org
Proposed Roles in Developmental Processes and Physiological Homeostasis
Beyond its established function in combating pathogens, the this compound peptide is hypothesized to participate in other complex biological processes within the host. These proposed roles are largely inferred from studies on the broader family of antimicrobial peptides (AMPs) in Drosophila and the specific functional diversification observed between Drosomycin and this compound. nih.gov The identical expression patterns of Drosomycin and this compound in the larval, pupal, and adult stages suggest the potential for overlapping or cooperative functions throughout development. nih.gov
Potential Anti-Tumor Effects in Hematopoietic Regulation
The innate immune system of Drosophila has been shown to play a role in suppressing the progression of certain cancers. Research has demonstrated that several antimicrobial peptides can exhibit cytotoxic effects against tumor cells. Specifically, in Drosophila mxc mutants, which develop malignant hematopoietic tumors in the larval lymph gland, the innate immune system is activated, leading to the expression of various AMPs. embopress.orgnih.gov
Studies have shown that the ectopic expression of AMPs, such as Drosomycin and Defensin (B1577277), can significantly suppress tumor growth and enhance apoptosis in the tumorous lymph glands of these mutants. embopress.orgnih.gov The mechanism for Drosomycin appears to involve its uptake by circulating hemocyte-like cells, which then associate with the tumor tissue. nih.gov
While these findings are significant for the AMP family, direct experimental evidence specifically implicating this compound in anti-tumor activity is currently lacking. The functional differentiation between Drosomycin and this compound, highlighted by their varying potencies against fungal and parasitic targets, underscores the need for specific investigation into this compound's role in hematopoietic tumor regulation. nih.gov Future research may clarify whether this compound shares the anti-tumor properties of its well-studied paralog.
Table 1: Research Findings on Antimicrobial Peptide Anti-Tumor Activity in Drosophila
| Antimicrobial Peptide | Demonstrated Anti-Tumor Effect | Mechanism of Action | Specific Research on this compound |
|---|---|---|---|
| Drosomycin | Yes | Uptake by hemocyte-like cells associated with tumors; enhances apoptosis. nih.gov | Not yet reported |
| Defensin | Yes | Uptake by hemocyte-like cells associated with tumors. nih.gov | Not yet reported |
Neuromodulatory Interactions with Host Voltage-Gated Sodium Channels and Potential Neuropeptide Function
An intriguing area of research suggests that some AMPs may have functions beyond immunity, including roles as neuromodulators. This hypothesis is supported by the high structural similarity between certain AMPs and known neurotoxins that target ion channels. Drosomycin, for instance, possesses a Cysteine-Stabilized αβ (CSαβ) scaffold, a motif also found in scorpion toxins that modulate voltage-gated sodium channels. nih.gov
A key study demonstrated that Drosomycin can interact with the Drosophila voltage-gated sodium channel (DmNav1). nih.gov This interaction suggests that Drosomycin could have an additional physiological role, possibly acting as a neuropeptide in the fly's central nervous system. The same study noted that some Drosomycin homologs that are transcribed but show no significant antifungal activity may possess these alternative functions. nih.gov
This compound shares a close structural and sequential relationship with Drosomycin, and they exhibit identical expression patterns in several developmental stages. nih.gov However, they also display functional divergence in their antimicrobial and antiparasitic potencies, which is attributed to a few key amino acid substitutions. researchgate.netnih.gov To date, no direct experimental studies have been published that specifically test the interaction of this compound with host voltage-gated sodium channels or explore its potential as a neuropeptide. The findings for Drosomycin establish a compelling basis for investigating similar capabilities in this compound.
Table 2: Comparative Functional Data of Drosomycin and this compound
| Function | Drosomycin | This compound | Key Findings |
|---|---|---|---|
| Antifungal Activity | Yes | Yes | Potency against specific fungal species differs significantly between the two peptides. nih.gov |
| Antiparasitic Activity | Yes | Yes | Both inhibit the development of the Plasmodium berghei ookinete, but with differential potency. nih.gov |
| Interaction with Voltage-Gated Sodium Channels | Yes | Not yet determined | Drosomycin interacts with the DmNav1 channel, suggesting a potential neuromodulatory role. nih.gov This function has not been tested for this compound. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Drosomycin |
| This compound |
| Defensin |
Molecular Mechanisms of Drosomycin 2 Action
Cellular and Subcellular Targets within Fungal and Parasite Organisms
Drosomycin-2 exhibits targeted activity against a specific range of fungal and parasitic organisms. Unlike many other antimicrobial peptides, it is largely inactive against bacteria. researchgate.netresearchgate.net Its primary targets are filamentous fungi and certain yeasts. researchgate.net Research has confirmed its antifungal activity against Neurospora crassa and Geotrichum candidum, as well as the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net
Beyond its antifungal properties, this compound has been identified as an antiparasitic peptide. nih.gov Specifically, it demonstrates an inhibitory effect on the developmental stage of the Plasmodium berghei parasite, which is a model organism for studying human malaria. nih.gov Both drosomycin (B1143007) and this compound show differential potency in inhibiting the development of the P. berghei ookinete, highlighting a functional differentiation between these closely related peptides. nih.gov
The following table summarizes the known spectrum of activity for this compound against various pathogens.
| Organism Type | Species | Activity | Reference |
| Fungus | Neurospora crassa | Inhibits growth | researchgate.netresearchgate.net |
| Fungus | Geotrichum candidum | Inhibits growth | researchgate.netresearchgate.net |
| Yeast | Saccharomyces cerevisiae | Inhibits growth | researchgate.netresearchgate.net |
| Parasite | Plasmodium berghei | Inhibits ookinete development | nih.gov |
Hypothesized Interactions with Pathogen Cell Membranes and Morphological Disruptions
The primary mechanism for the antifungal action of drosomycin-family peptides is believed to involve direct interaction with the fungal cell structure, leading to significant morphological damage. nih.gov For this compound, treatment results in observable, partial lysis of fungal hyphae in filamentous fungi such as N. crassa and G. candidum. researchgate.netresearchgate.net In the case of the single-celled yeast S. cerevisiae, its application leads to a noticeable reduction in the number of yeast cells. researchgate.netresearchgate.net
While the precise molecular interactions are still under investigation, it is hypothesized that this compound, like other cationic antimicrobial peptides, targets the pathogen's cell membrane. oup.com This interaction is thought to disrupt membrane integrity, leading to the observed lysis and cell death. nih.govoup.com The structural features of drosomycin-type peptides, particularly the distribution of charged and aromatic amino acid residues, are considered crucial for this antifungal activity. researchgate.netnih.gov
Allosteric Modulation of Host Ion Channels and its Biological Implications
A surprising and significant aspect of the molecular action of the drosomycin family involves the modulation of host ion channels. Research focused on drosomycin, which shares high structural similarity with this compound, has shown that it can interact with the Drosophila melanogaster voltage-gated sodium channel (DmNav1). nih.gov This interaction is not as a direct blocker but as an allosteric modulator, meaning it binds to a site on the channel distinct from the primary ion-conducting pore to alter the channel's function. nih.govnih.gov
Specifically, drosomycin was found to allosterically enhance the activity of LqhαIT, a scorpion α-toxin that affects the inactivation of the sodium channel. nih.gov It also inhibits the effects of brevetoxin-2, a marine toxin that facilitates channel activation. nih.gov This dual modulatory capability indicates that drosomycin binding induces a conformational change in the sodium channel. nih.gov This discovery was prompted by the shared CSαβ structural scaffold between drosomycin and certain scorpion toxins known to be ion channel modulators, suggesting a common evolutionary origin for these distinct functions. nih.gov
The biological implication of this interaction is that an antimicrobial peptide, primarily expressed during an immune response, may also have a secondary role in modulating the host's nervous system. nih.gov It is hypothesized that this interaction with DmNav1 could be a response to pathogen infiltration, though the precise biological outcome of this modulation in a living fly remains to be determined. nih.gov
Current Gaps in Understanding this compound's Precise Molecular Mechanisms
Despite significant findings, there are still considerable gaps in the complete understanding of this compound's molecular mechanisms. While the peptide is known to be effective against certain fungi and parasites, the exact molecular targets on or within these pathogens have not been fully elucidated. nih.govnih.gov The hypothesis of cell membrane disruption is strong, but the specific lipids or proteins that this compound interacts with to cause lysis are unknown. oup.comwikipedia.org
Furthermore, the functional differentiation between drosomycin and this compound is not fully understood. Although they share similar expression patterns, they exhibit different levels of potency against specific fungal species, and the structural basis for this difference in activity requires further investigation. nih.gov Evolutionary trace analysis has pointed to specific regions, such as the "alpha-patch" and "gamma-patch," as potentially being responsible for the differing antifungal and antiparasitic potencies within the drosomycin family, but this needs more direct experimental validation. nih.govnih.gov
Finally, while the allosteric modulation of the host's sodium channels by drosomycin is a groundbreaking discovery, its physiological relevance is unclear. nih.gov It is not known whether the concentrations of drosomycin reached during an infection are sufficient to cause significant ion channel modulation in vivo or what the ultimate biological consequence of this secondary function is for the host's defense or physiology. nih.gov
Structural Biology and Structure Function Relationships of Drosomycin Type Peptides
Characterized Structural Motifs and Disulfide Bridge Connectivity
The disulfide bridge connectivity in drosomycin (B1143007) is a defining feature. The eight cysteine residues form four specific linkages that stabilize the tertiary structure. wikipedia.orgsdbonline.org This extensive cross-linking renders the peptide resistant to degradation by proteases. wikipedia.org The CSαβ motif, stabilized by three of these disulfide bonds, is a common feature found in a diverse range of peptides, including insect defensins, plant defensins, and even scorpion toxins. nih.govrcsb.orggao-lab.org The fourth disulfide bridge in drosomycin connects the N-terminal region to the C-terminus, a feature it shares with plant defensins. researchgate.netfrontiersin.org
| Structural Element | Description | Key Stabilizing Feature |
| α-helix | A single helical segment. | Part of the CSαβ motif. |
| β-sheet | A twisted, three-stranded antiparallel sheet. | Part of the CSαβ motif. |
| Disulfide Bridges | Four intramolecular bonds. | Cysteine residues. |
Identification of Key Amino Acid Residues Governing Antifungal Potency
Site-directed mutagenesis and comparative studies have identified several amino acid residues that are critical for the antifungal activity of drosomycin-type peptides. Both positively and negatively charged residues have been shown to be functional determinants. nih.gov
Comparative Structural Analysis with Drosomycin and Related Defensins
The structure of Drosomycin-2 is highly similar to that of the archetypal drosomycin. nih.gov The drosomycin family of peptides shares a conserved three-dimensional fold, maintained by the preservation of the eight cysteine residues responsible for the disulfide bridges. sdbonline.org
When compared to other insect defensins, such as the antibacterial defensin (B1577277) A, drosomycin exhibits both similarities and key differences. Both share the CSαβ architecture, but drosomycin has an additional N-terminal sequence and a fourth disulfide bridge that connects the N- and C-termini. gao-lab.org This additional structural feature is also found in plant defensins, with which drosomycin shares significant sequence and structural homology. researchgate.netwikipedia.org In fact, drosomycin has a greater sequence similarity to some plant defensins (up to 40%) than to other insect defensins. wikipedia.org This remarkable conservation of structure suggests a shared evolutionary origin for these defense molecules in plants and insects. gao-lab.org
| Peptide | Structural Similarity to this compound | Key Differentiating Feature |
| Drosomycin | High | |
| Insect Defensin A | Shared CSαβ motif | Drosomycin has an additional disulfide bridge and N-terminal sequence. gao-lab.org |
| Plant Defensins | High, including the fourth disulfide bridge | |
| Scorpion Toxins | Shared CSαβ motif | Differ in overall structure and function. gao-lab.org |
Elucidation of Structural Determinants for Functional Divergence within the Drosomycin Family
The drosomycin gene family in Drosophila melanogaster includes several members that exhibit functional divergence, with varying levels of antifungal activity. nih.govnih.gov Studies have shown that changes in amino acid residues, particularly in the β-sheet regions, can lead to a reduction or loss of antifungal activity. sdbonline.org
Evolutionary Dynamics of the Drosomycin Gene Family
Gene Duplication Events and Expansion of the Drosomycin (B1143007) Family in Drosophila
The Drosomycin gene family in Drosophila melanogaster is a clear example of expansion through gene duplication. nih.govnih.gov This multigene family is located in a cluster on the 3L chromosome arm and includes the primary Drosomycin (Drs) gene along with six other homologous genes: Dro1, Dro2, Dro3, Dro4, Dro5, and Dro6. nih.govnih.gov The presence of repetitive sequences in the flanking regions of these genes suggests that duplication events were instrumental in the formation of this family. nih.gov
The timeline for these duplication events is estimated to have occurred between 12.8 and 44.2 million years ago. nih.gov This period predates the divergence of species within the melanogaster subgroup but follows the split from the ananassae species-subgroup. nih.gov Phylogenetic analysis indicates that after the initial duplication of an ancestral drosomycin gene, the resulting genes diverged independently rather than undergoing concerted evolution, where genes within a family evolve in a unified manner. cam.ac.uknih.gov This independent evolution is evidenced by the fact that each drosomycin gene is more similar to its ortholog in a different Drosophila species than to other members of the gene family within the same species. cam.ac.uknih.gov
The expansion of the Drosomycin family through duplication has provided the raw genetic material for subsequent evolutionary processes, leading to the functional diversification observed among its members.
Phylogenetic Relationships and Speciation Patterns within Drosophila
Phylogenetic analyses of the Drosomycin gene family across different Drosophila species have provided valuable insights into their evolutionary relationships and the timing of speciation events. The arrangement of the seven drosomycin genes in the D. melanogaster genome is roughly mirrored by their phylogenetic relationships, with physically close genes also being more closely related. cam.ac.uknih.gov
Studies comparing the drosomycin genes in the melanogaster subgroup (which includes D. melanogaster, D. simulans, D. yakuba, and D. erecta) and the more distantly related D. ananassae reveal key evolutionary branching points. The data suggests that the D. ananassae drosomycin sequences form a distinct monophyletic group, indicating they diverged after the split from the lineage leading to the melanogaster subgroup. nih.gov The major expansion of the drosomycin gene family in the melanogaster lineage appears to have occurred after the split from D. ananassae but before the radiation of the melanogaster subgroup species. nih.gov
Interestingly, the phylogenetic relationships of the drosomycin genes have also helped to clarify debated speciation patterns within the melanogaster subgroup. For instance, analysis of these genes supports a tree topology where D. yakuba is more closely related to D. erecta than to the D. melanogaster and D. simulans clade. cam.ac.uknih.gov
Analysis of Adaptive Evolution and Selective Pressures Acting on Drosomycin-2
Unlike some antimicrobial peptides (AMPs) in other organisms that show rapid adaptive evolution driven by host-pathogen coevolution, the Drosomycin gene family, including this compound, appears to be under strong purifying selection. cam.ac.uknih.gov This suggests that the primary function of these peptides has been highly conserved over evolutionary time.
Low dN/dS Ratios: The ratio of non-synonymous (dN) to synonymous (dS) substitutions is a key indicator of selective pressure. For the drosomycin genes, the dN/dS ratio is consistently low, particularly in the region encoding the mature peptide, indicating strong stabilizing selection against changes in the amino acid sequence. cam.ac.uknih.govresearchgate.net
Conservation of Cysteine Residues: The eight cysteine residues responsible for the four disulfide bridges that stabilize the Drosomycin protein structure are highly conserved across all species and paralogs, underscoring their critical role in the peptide's function. cam.ac.ukresearchgate.net
Signal Peptide Variability: The signal peptide region of the drosomycin genes shows slightly more variability than the mature peptide region. cam.ac.uknih.govresearchgate.net This is consistent with purifying selection acting more strongly on the functionally critical mature peptide.
Table 1: Selective Pressures on Drosomycin Gene Regions
| Gene Region | Predominant Selective Pressure | Evidence |
| Mature Peptide | Strong Purifying Selection | Low dN/dS ratio, conservation of functionally important residues. cam.ac.uknih.govresearchgate.net |
| Signal Peptide | Weaker Purifying Selection | Higher variability compared to the mature peptide. cam.ac.uknih.govresearchgate.net |
| Cysteine Residues | Extreme Purifying Selection | Highly conserved across species and paralogs. cam.ac.ukresearchgate.net |
| Active Site | Primarily Purifying Selection | Some mutations observed, but overall pattern is conservative. nih.govresearchgate.net |
Functional Diversification and Co-option of Drosomycin-Type Peptides
Following gene duplication, the paralogs of the Drosomycin family have undergone functional diversification, leading to a range of expression patterns and activities. While Drosomycin (Drs) is the most potent and broadly acting antifungal peptide, other members of the family exhibit more specialized roles. flybase.org
For instance, in D. melanogaster, Drs, Dro2, Dro3, Dro4, and Dro5 show constitutive expression, with Dro2, Dro3, and Dro5 being inducible by physical injury. nih.govnih.gov However, only Drs is strongly upregulated upon microbial infection. nih.govnih.gov In contrast, Dro1 and Dro6 appear to be pseudogenes as they are not transcribed under normal or infected conditions. nih.govnih.gov
Experimental studies have confirmed the differing antifungal efficacy of the various Drosomycin isoforms. One study found that while Drosomycin was effective against all seven fungal strains tested, this compound (referred to as Drs-lC in the study) was effective against six, and other isoforms showed even more restricted activity. flybase.org This suggests a sub-functionalization or neofunctionalization of the duplicated genes.
Beyond their primary antifungal role, there is evidence for the co-option of Drosomycin-type peptides for other functions. For example, homologs in Drosophila takahashii have been shown to possess antibacterial activity, indicating a functional shift. researchgate.netmdpi.com Furthermore, some Drosomycin-like peptides have been implicated in processes beyond immunity, such as developmental signaling during metamorphosis. biorxiv.orgbiorxiv.orgnih.govresearchgate.net The expression of drs, drsl2, and drsl5 increases dramatically at pupariation, regulated by the hormone ecdysone (B1671078), suggesting a role in protecting the developing pupa from infection. biorxiv.orgbiorxiv.orgnih.govresearchgate.net
**Table 2: Functional Characteristics of Drosomycin Family Members in *D. melanogaster***
| Gene | Constitutive Expression | Inducibility by Injury | Inducibility by Infection | Antifungal Activity |
| Drs | Yes nih.govnih.gov | - | Strong nih.govnih.gov | High and broad flybase.org |
| Dro1 | No nih.govnih.gov | No nih.govnih.gov | No nih.govnih.gov | None flybase.org |
| Dro2 | Yes nih.govnih.gov | Yes nih.govnih.gov | - | Moderate flybase.org |
| Dro3 | Yes nih.govnih.gov | Yes nih.govnih.gov | - | - |
| Dro4 | Yes nih.govnih.gov | - | - | Moderate flybase.org |
| Dro5 | Yes nih.govnih.gov | Yes nih.govnih.gov | - | - |
| Dro6 | No nih.govnih.gov | No nih.govnih.gov | - | None flybase.org |
Evidence for Horizontal Gene Transfer Events and Cross-Phyla Homologies
The evolutionary history of Drosomycin-type peptides appears to involve a remarkable instance of horizontal gene transfer (HGT) from plants to ancient ecdysozoans. csic.esnih.govnih.gov Drosomycin-type antifungal peptides (DTAFPs) are found in plants and a specific clade of molting animals (Ecdysozoa), which includes arthropods, nematodes, and tardigrades, but are notably absent in fungi and protozoans. nih.govnih.gov This patchy distribution is strong evidence against a simple vertical inheritance from a common ancestor of all these groups and instead points towards an inter-kingdom HGT event. nih.gov
The discovery of a multigene family of DTAFPs in the nematode Caenorhabditis remanei further supports this hypothesis. nih.gov These nematode peptides, termed cremycins, share significant sequence similarity and the same precursor organization as Drosophila drosomycins. nih.gov The prevailing theory is that an ancestor of the ecdysozoans acquired a disease-resistance gene from a plant, and this gene then diversified within the animal lineage. csic.esnih.gov
This ancient HGT event provided the ancestral gene that, through subsequent duplications and functional diversification as described in the sections above, gave rise to the Drosomycin family seen in Drosophila and its relatives today. This highlights the profound impact that HGT can have on the evolution of novel traits, in this case, a crucial component of the innate immune system.
Advanced Methodologies for Investigating Drosomycin 2
Recombinant Protein Expression and Purification Techniques
The production of Drosomycin-2 for research purposes heavily relies on recombinant protein expression systems. A common approach involves the use of Escherichia coli as a host. researchgate.net The gene for this compound is inserted into an expression vector, such as pGEX-6P-1, to create a recombinant plasmid. researchgate.net This plasmid is then introduced into a suitable E. coli strain, like BL21 (DE3). researchgate.net
Expression of the recombinant protein is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net this compound is often expressed as a fusion protein, for instance with Glutathione S-transferase (GST), which facilitates purification. researchgate.netnih.gov Following cell lysis, the fusion protein is captured from the supernatant using affinity chromatography, such as with glutathione-Sepharose 4B beads. researchgate.net
To obtain pure this compound, the fusion protein is cleaved, for example, with a specific protease like enterokinase. researchgate.netnih.gov Subsequent purification steps, including high-performance liquid chromatography (HPLC), are employed to isolate this compound from the cleavage mixture. researchgate.net The molecular weight and purity of the final product are confirmed using techniques like MALDI-TOF mass spectrometry. researchgate.net This multi-step process can yield significant quantities of pure this compound, with reports of obtaining 1.5 mg from a 1-liter E. coli culture. researchgate.net
Transcriptomic and Proteomic Profiling for Expression and Interactome Analysis
Transcriptomic and proteomic approaches provide a global view of gene and protein expression levels, offering insights into the regulation and potential interaction partners of this compound. nih.govresearchgate.netfrontiersin.org
Transcriptomic analysis , often performed using RNA sequencing (RNA-seq), measures the abundance of this compound mRNA under different conditions, such as during development or in response to infection. researchgate.netaging-us.com Studies have shown that the expression of this compound is dynamic, with expression detected in the larval, pupal, and adult stages of Drosophila, but not in the egg. nih.gov RNA-seq analysis has also revealed that drosomycin-like 2 (drsl2) is one of the most highly expressed antimicrobial peptide genes during pupariation. researchgate.net
Proteomic analysis , utilizing techniques like mass spectrometry, can identify and quantify the this compound protein itself. researchgate.net This allows researchers to confirm that changes in mRNA levels translate to changes in protein levels. Furthermore, proteomic studies can be used to investigate the "interactome" of this compound, identifying other proteins that it may bind to or interact with. This is crucial for understanding its mechanism of action and its role in broader biological pathways.
Integrated transcriptomic and proteomic profiling provides a comprehensive picture of how this compound expression is regulated and how it functions within the complex network of the fly's immune system. nih.govfrontiersin.org
Live Imaging and Reporter Gene Systems for Spatiotemporal Expression Analysis
To visualize where and when this compound is produced in a living organism, scientists employ live imaging techniques coupled with reporter gene systems. embopress.orgresearchgate.net A common strategy is to create a transgenic fly that carries a reporter gene, such as the one encoding Green Fluorescent Protein (GFP), under the control of the drosomycin (B1143007) gene promoter. embopress.orgresearchgate.netsdbonline.org
This drosomycin-GFP reporter system allows researchers to observe the expression of drosomycin in real-time by detecting the fluorescence of GFP. embopress.orgresearchgate.net These studies have revealed that in addition to the fat body, which is the primary site of systemic immune responses, drosomycin is also expressed in various epithelial tissues that are in direct contact with the environment, including the respiratory, digestive, and reproductive tracts. embopress.orgsdbonline.org This suggests a localized immune response at these barrier tissues. embopress.org
Live imaging of these reporter flies has been used to study the spatiotemporal dynamics of drosomycin expression in response to different stimuli. For example, dipping larvae in a solution containing bacteria or fungal spores induces a strong expression of the reporter gene in the tracheal system. embopress.orgresearchgate.net This demonstrates that the expression of drosomycin can be a localized response to microbial infection. embopress.org
Biophysical Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Understanding the three-dimensional structure of this compound is key to deciphering its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique used for the structural elucidation of proteins in solution. nih.gov
NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of individual atoms within the protein. numberanalytics.comox.ac.uk By analyzing various NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), scientists can determine the protein's secondary structure elements (alpha-helices and beta-sheets) and how they are arranged in three-dimensional space. numberanalytics.com
The structure of the related peptide, Drosomycin, has been determined using this method and reveals a compact fold consisting of an alpha-helix and a three-stranded beta-sheet, stabilized by four disulfide bridges. researchgate.netnih.gov This structural information, combined with modeling based on homologous proteins like the plant antifungal protein Rs-AFP2, has allowed researchers to propose a putative active site for Drosomycin. researchgate.net Similar biophysical approaches are crucial for determining the precise structure of this compound and understanding the structural basis for its specific antifungal and antiparasitic activities. nih.govresearchgate.net
High-Throughput In Vitro and In Vivo Functional Assays for Activity Determination
To efficiently screen for the biological activity of this compound and other antimicrobial peptides, high-throughput assays are employed in both in vitro and in vivo settings. nih.govfrontiersin.org
In vitro assays are used to directly assess the antimicrobial activity of purified this compound against a panel of microorganisms. A common method is the liquid growth inhibition assay, which determines the half-inhibitory concentration (IC50) of the peptide against various fungi and yeasts. researchgate.net These assays have shown that this compound can inhibit the growth of fungi like Neurospora crassa and Geotrichum candidum, and the yeast Saccharomyces cerevisiae. researchgate.net
Emerging Research Questions and Future Perspectives
Elucidation of Additional Uncharacterized Biological Functions of Drosomycin-2
While the primary role of the drosomycin (B1143007) family is antifungal defense, there is evidence suggesting broader biological functions. nih.govnih.gov Future research will likely focus on uncovering these less-understood roles.
Initial studies have shown that in addition to its antifungal properties, this compound exhibits antiparasitic activity. Specifically, it has been shown to inhibit the development of the Plasmodium berghei ookinete, a stage in the life cycle of the parasite that causes malaria in rodents. nih.gov This finding opens up the possibility that this compound and other drosomycins may have a wider range of antiparasitic functions that are yet to be discovered.
Furthermore, the structural similarity of drosomycin to certain scorpion neurotoxins has led to investigations into its potential effects on ion channels. nih.govwikipedia.org Research has demonstrated that drosomycin can interact with the Drosophila melanogaster voltage-gated sodium channel (DmNav1). nih.govnih.gov This interaction suggests a potential, though not yet fully understood, role in nerve excitation. wikipedia.org Further exploration is needed to determine the physiological relevance of this interaction and whether this compound has other neurological functions.
Comprehensive Mapping of this compound Regulatory Networks
The expression of drosomycin genes is known to be regulated by the Toll and Imd signaling pathways, which are central to the insect's innate immune response. wikipedia.orgsdbonline.org However, a complete and detailed map of the regulatory networks governing this compound is still needed.
The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections, leading to the induction of drosomycin expression. wikipedia.orgsdbonline.org Key components of this pathway include the receptor Toll, the ligand Spätzle, and downstream signaling molecules like Tube, Pelle, and the NF-κB-like transcription factor Dif. sdbonline.orgresearchgate.netbiologists.com While the Imd pathway is mainly responsible for the response to Gram-negative bacteria, it also controls drosomycin expression in surface epithelia like the respiratory tract. wikipedia.org
Recent studies have begun to uncover more intricate layers of regulation. For instance, microRNAs (miRNAs) have been identified as regulators of drosomycin expression. The miR-310 family, including miR-310, miR-311, miR-312, and miR-313, has been shown to target and regulate the expression of drosomycin. sdbonline.org Another miRNA, miR-958, has been found to inhibit Toll signaling and drosomycin expression by directly targeting Toll and Dif. sdbonline.orgphysiology.org
Future research should aim to create a comprehensive map of these regulatory networks, identifying all the transcription factors, co-regulators, and non-coding RNAs involved in the temporal and spatial expression of this compound. Understanding these networks will provide a more complete picture of how the fly's immune response is orchestrated.
Detailed Characterization of All Molecular Targets and Interaction Partners
The primary known molecular targets of drosomycins are components of fungal cell membranes. researchgate.net The peptide's structure, which includes a cluster of hydrophobic amino acids, likely facilitates direct interaction with and disruption of these membranes. researchgate.netresearchgate.net However, a detailed understanding of the specific molecular interactions is still emerging.
Beyond its antifungal activity, the interaction of drosomycin with the voltage-gated sodium channel DmNav1 suggests that this ion channel is a molecular target. nih.govnih.gov Drosomycin was found to allosterically enhance the activity of a scorpion toxin that modulates this channel, indicating a specific binding site. nih.gov Identifying the precise binding site and the functional consequences of this interaction is a key area for future investigation.
Further research, employing techniques such as yeast two-hybrid screening, co-immunoprecipitation, and mass spectrometry, will be crucial to identify a comprehensive list of this compound's interaction partners. This will help to elucidate its full range of biological functions.
Exploration of this compound's Role in Diverse Host-Pathogen Models
Much of the research on drosomycin has been conducted in the context of infections with the fungus Beauveria bassiana and the yeast Candida albicans. sdbonline.orgaai.org To fully understand the role of this compound in immunity, it is essential to study its function in a wider range of host-pathogen models.
Studies have already expanded to include parasites like Plasmodium berghei and various bacteria. nih.gov For instance, the Toll pathway, and consequently drosomycin expression, is activated in response to the acid-fast mycobacterium Mycobacterium abscessus. nih.gov Investigating the efficacy of this compound against a broader spectrum of fungi, parasites, and even viruses will provide a more complete understanding of its contribution to the fly's defense mechanisms.
Furthermore, exploring the role of this compound in the context of polymicrobial infections, where the host is challenged with multiple pathogens simultaneously, will offer insights into the complexities of the innate immune response and the potential for synergistic or antagonistic interactions between different antimicrobial peptides.
Bioengineering Principles and Rational Design Strategies Informed by this compound Structure-Function Studies
The structural and functional characteristics of this compound make it an interesting candidate for bioengineering and rational design of novel antimicrobial peptides. nih.govoup.com Its cysteine-stabilized αβ (CSαβ) motif, which confers resistance to degradation, is a valuable feature for therapeutic development. wikipedia.org
By analyzing the structure-function relationships of this compound and other drosomycin-type antifungal peptides (DTAFPs), researchers can identify key residues and domains responsible for its antimicrobial activity and spectrum. nih.gov For example, mutational analysis of a DTAFP called Mehamycin identified an 18-amino acid residue insert that was crucial for broadening its antimicrobial spectrum. nih.gov
Rational design strategies can be employed to create synthetic analogs of this compound with enhanced properties. mdpi.com This could involve modifying the amino acid sequence to improve antifungal potency, reduce potential toxicity to host cells, and increase stability. mdpi.com Computational modeling and in silico analysis can be used to predict the effects of these modifications before synthesizing and testing new peptide variants. oup.comacs.org The ultimate goal of this research is to leverage the evolutionary-honed design of this compound to develop new and effective antifungal agents.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Drosomycin-2’s antimicrobial activity against fungal pathogens?
- Methodological Answer :
- Select pathogen strains based on clinical relevance and resistance profiles, including controls (e.g., untreated cultures and reference antifungals like Amphotericin B).
- Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays, ensuring triplicate replicates.
- Incorporate concentration ranges spanning 0.1–100 μg/mL to capture dose-dependent effects.
- Validate results with kill-curve assays and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to compare efficacy across strains .
Q. What are key considerations when conducting a literature review on this compound’s mechanism of action?
- Methodological Answer :
- Apply systematic review principles: define inclusion/exclusion criteria (e.g., studies using recombinant this compound, excluding non-peer-reviewed sources).
- Use frameworks like PICO (Population: fungal models; Intervention: this compound; Comparison: other antimicrobial peptides; Outcome: membrane disruption metrics) to narrow the scope.
- Leverage databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND (antifungal OR mechanism)") and document search strategies for reproducibility .
Q. How can researchers ensure reproducibility in this compound experiments?
- Methodological Answer :
- Standardize buffer conditions (e.g., pH 7.4, 25°C) and peptide storage (-80°C in aliquots).
- Include internal controls (e.g., lysozyme as a positive control for membrane permeabilization).
- Implement blinding during data collection and analysis to reduce bias.
- Report detailed methods, including instrument calibration and batch numbers for reagents .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across studies be resolved?
- Methodological Answer :
- Conduct heterogeneity analysis using Q-statistics or I² values to quantify variability in meta-analyses.
- Perform subgroup analysis by stratifying data by experimental variables (e.g., fungal species, assay type).
- Apply meta-regression to explore confounding factors (e.g., peptide purity, solvent composition) .
Q. What statistical models are suitable for analyzing dose-response relationships of this compound in heterogeneous cell populations?
- Methodological Answer :
- Use nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism.
- Account for variability via mixed-effects models if replicates are nested within batches.
- Validate model assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC comparisons) .
Q. How can researchers combine in vitro and in vivo data in meta-analyses of this compound?
- Methodological Answer :
- Employ hierarchical models to weight studies by design rigor (e.g., random-effects models for in vivo vs. fixed-effects for in vitro).
- Adjust for cross-study heterogeneity using sensitivity analysis, excluding outliers via Cook’s distance.
- Report standardized effect sizes (e.g., Hedge’s g) to enable comparability .
Q. What experimental design optimizes this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Implement factorial design (DOE) to test factors like temperature, pH, and protease concentration.
- Use response surface methodology (RSM) to identify optimal stability conditions.
- Validate predictions with circular dichroism (CD) spectroscopy and mass spectrometry .
Notes on Methodological Rigor
- Data Reporting : Follow STROBE guidelines for observational studies, including raw data (e.g., MIC values) alongside derived metrics (e.g., log-fold reduction) .
- Ethical Compliance : For studies involving human-derived fungal isolates, obtain IRB approval and document informed consent procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
